molecular formula C21H23ClN2O4S B2696778 3-((4-chlorophenyl)sulfonyl)-N,N-diethyl-6,7-dimethoxyquinolin-4-amine CAS No. 1029755-68-7

3-((4-chlorophenyl)sulfonyl)-N,N-diethyl-6,7-dimethoxyquinolin-4-amine

Cat. No. B2696778
CAS RN: 1029755-68-7
M. Wt: 434.94
InChI Key: SCYWKKTZOQWRAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved .


Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed .


Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis and Chemical Transformations

  • A study by Chen et al. (2011) describes a three-component reaction involving sulfonyl azide and amine, catalyzed by copper(I) chloride, which efficiently generates 1,2-dihydroisoquinolin-3(4H)-imines (Chen, Ye, Gao, & Wu, 2011).
  • Zhang et al. (2016) developed a method for synthesizing 3-arylsulfonylquinoline derivatives, highlighting the importance of these derivatives as pharmaceutical drugs (Zhang, Chen, Gao, Zhang, Wu, Tang, & Zhao, 2016).

Biological Activity and Applications

  • Lee et al. (2011) investigated compounds with sulfide and sulfone groups between the 3,4,5-trimethoxyphenyl ring and 5-amino-6-methoxyquinoline, finding substantial antiproliferative activity against various cancer cells (Lee, Chang, Nien, Kuo, Shih, Wu, Chang, Lai, & Liou, 2011).
  • A study by Patel (2009) focused on synthesizing metal chelates of a derivative related to this compound and investigating their antimicrobial activities (Patel, 2009).

Structural and Molecular Studies

  • Ohba et al. (2012) conducted a detailed structural analysis of derivatives of 4-fluoro-5-sulfonylisoquinoline, providing insights into the molecular conformations and interactions of similar compounds (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

Antiviral Properties

Catalytic Applications

  • Zhang et al. (1990) explored the use of sulfonated compounds in the enantioselective epoxidation of unfunctionalized olefins, a process relevant to various industrial and pharmaceutical applications (Zhang, Loebach, Wilson, & Jacobsen, 1990).

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve studying how it interacts with biological systems .

Safety and Hazards

This would involve studying the compound’s toxicity and any risks associated with handling it .

Future Directions

This would involve discussing potential future research directions, such as new reactions the compound could be used in, or new applications for the compound .

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N,N-diethyl-6,7-dimethoxyquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4S/c1-5-24(6-2)21-16-11-18(27-3)19(28-4)12-17(16)23-13-20(21)29(25,26)15-9-7-14(22)8-10-15/h7-13H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYWKKTZOQWRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=NC2=CC(=C(C=C21)OC)OC)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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